molecular formula C19H22ClFN2O2 B11608967 N,N-dibutyl-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridin-1-amine

N,N-dibutyl-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridin-1-amine

Cat. No.: B11608967
M. Wt: 364.8 g/mol
InChI Key: SVRKZBCEKZJMAT-UHFFFAOYSA-N
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Description

N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE is a complex organic compound with the molecular formula C19H22ClFN2O2 It is characterized by the presence of a benzodioxinopyridine core, substituted with chlorine and fluorine atoms, and an amine group bonded to two butyl chains

Preparation Methods

The synthesis of N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE can be compared with other similar compounds, such as:

The uniqueness of N,N-DIBUTYL-N-(4-CHLORO-3-FLUORO[1,4]BENZODIOXINO[2,3-C]PYRIDIN-1-YL)AMINE lies in its specific substitution pattern and the presence of dibutylamine, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C19H22ClFN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N,N-dibutyl-4-chloro-3-fluoro-[1,4]benzodioxino[2,3-c]pyridin-1-amine

InChI

InChI=1S/C19H22ClFN2O2/c1-3-5-11-23(12-6-4-2)19-17-16(15(20)18(21)22-19)24-13-9-7-8-10-14(13)25-17/h7-10H,3-6,11-12H2,1-2H3

InChI Key

SVRKZBCEKZJMAT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=C(C2=C1OC3=CC=CC=C3O2)Cl)F

Origin of Product

United States

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